

The Architectural Versatility of Human Cathelicidin LL-37: A Structural and Functional Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cathelicidin antimicrobial peptide

Cat. No.: B1577606

[Get Quote](#)

An In-depth Technical Examination for Researchers and Drug Development Professionals

The human cathelicidin LL-37 is a pivotal component of the innate immune system, demonstrating a remarkable structural plasticity that dictates its diverse biological functions, from direct antimicrobial activity to complex immunomodulatory roles. This guide provides a comprehensive analysis of the three-dimensional structure of LL-37, detailing its various conformational and oligomeric states, the experimental methodologies used for their determination, and the signaling pathways it triggers upon interaction with host cells.

Three-Dimensional Structure of LL-37: A Tale of Monomers, Dimers, and Tetramers

The structure of LL-37 is highly dependent on its environment. In aqueous solutions, the peptide is largely unstructured, existing as a random coil. However, in the presence of membrane-mimicking environments such as micelles or lipid bilayers, or under specific salt and pH conditions, LL-37 adopts a predominantly α -helical conformation, which is crucial for its biological activity. This structural transition allows the peptide to interact with and disrupt microbial membranes, as well as engage with host cell receptors.

The fundamental structural motif of LL-37 in a membrane-like environment is an amphipathic α -helix. The solution NMR structure of monomeric LL-37 in dodecylphosphocholine (DPC) and sodium dodecyl sulfate (SDS) micelles reveals a curved helix-break-helix architecture, with a

distinct bend around residues Gly-14 to Glu-16.[1][2] The C-terminal region of the peptide is typically more structured and solvent-protected, while the N-terminus is more dynamic.[1]

Beyond its monomeric form, LL-37 can self-assemble into higher-order oligomers, including dimers and tetramers, which are thought to be relevant for its various functions. The dimeric structure has been resolved by X-ray crystallography, revealing an antiparallel arrangement of two helical monomers.[3] A tetrameric channel-like structure has also been characterized, suggesting a potential mechanism for pore formation in membranes.[4]

Structural Data Summary

The following table summarizes the key structural parameters for the different known forms of LL-37, with corresponding Protein Data Bank (PDB) identifiers for further investigation.

Structure	PDB ID	Experimental Method	Resolution (Å)	Environment/Conditions	Key Features
Monomer	2K6O	Solution NMR	Not Applicable	Deuterated SDS micelles, pH 5.4, 303 K	Curved helix-break-helix motif (residues 2-31), disordered C-terminus.[5] [6]
Dimer	5NNM	X-ray Crystallography	1.90	Detergent-free, crystallized from 20% PEG 3350, 0.2 M sodium formate	Antiparallel arrangement of two helical monomers.[3]
Tetramer	7PDC	X-ray Crystallography	1.83	DPC micelles, 70% 2-methyl-2,4-pentanediol (MPD)	Channel-like structure formed by two antiparallel dimers.[4]
Monomer	5NMN	Solution NMR	Not Applicable	DPC micelles	Similar helix-break-helix conformation to 2K6O.
Dimer	5NNT	X-ray Crystallography	Not specified	DPC micelles	Dimer stabilized by detergent interactions.
Dimer	5NNK	X-ray Crystallography	Not specified	LDAO micelles	Dimer with distinct

hy

detergent
binding sites.

Influence of Environmental Factors on LL-37 Secondary Structure

The α -helical content of LL-37 is highly sensitive to the surrounding chemical environment. Circular dichroism (CD) spectroscopy is a powerful technique to monitor these conformational changes. The table below presents a summary of the helical content of LL-37 under various conditions, as reported in the literature.

Condition	α -Helical Content (%)	Reference(s)
10 mM Sodium Phosphate, pH 7.4	~28%	[7]
50% Trifluoroethanol (TFE) in 10 mM Sodium Phosphate, pH 7.4	~58%	[7]
Tris Buffer with PG Micelles	72%	[8]
Aqueous solution, low concentration	Disordered (random coil)	[9]
20 mM Na ₂ SO ₄ , pH 6, 40 μ M peptide	Helical	[9]
Interstitial fluid ion composition, pH 7.4	Helical	[10]
Interstitial fluid ion composition, pH 5.0	Reduced helicity	[10]
Interstitial fluid ion composition, pH < 2.0	Completely disordered	[9]

Experimental Protocols for Structural Determination

A thorough understanding of the experimental methodologies is crucial for interpreting the structural data of LL-37 and for designing new experiments. This section provides an overview of the key techniques used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution NMR spectroscopy has been instrumental in determining the high-resolution structure of monomeric LL-37 in membrane-mimicking environments.

Experimental Workflow for LL-37 Structure Determination by NMR

Caption: Workflow for determining the 3D structure of LL-37 using NMR spectroscopy.

Detailed Methodology for Solution NMR of LL-37 (as per PDB: 2K6O):[\[6\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation:
 - Peptide: ^{13}C , ^{15}N -labeled LL-37 is expressed in *E. coli* and purified.
 - Solvent: The lyophilized peptide is dissolved in a solution containing deuterated sodium dodecyl sulfate (SDS) micelles at a concentration sufficient to ensure a peptide-to-micelle ratio that favors the monomeric state. The solution is buffered to a specific pH (e.g., 5.4).
- NMR Data Acquisition:
 - A series of multi-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a controlled temperature (e.g., 303 K).
 - Homonuclear Experiments: 2D TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to obtain through-bond and through-space proton-proton correlations, respectively. Specific mixing times are optimized for the size of the peptide.
 - Heteronuclear Experiments: 3D triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are essential for resolving spectral overlap and obtaining sequential assignments of the backbone and side-chain resonances.
- Structure Calculation and Refinement:

- **Resonance Assignment:** The collected NMR spectra are processed and analyzed to assign each resonance to its specific atom in the peptide sequence.
- **Restraint Generation:** NOESY spectra are used to generate inter-proton distance restraints. Dihedral angle restraints can be derived from chemical shift values using programs like TALOS.
- **Structure Calculation:** A set of initial structures is generated using software like Xplor-NIH or CYANA, based on the experimental restraints, through simulated annealing protocols.
- **Refinement:** The resulting ensemble of structures is refined to satisfy the experimental restraints and to have good stereochemical quality. The final ensemble represents the solution structure of the peptide.

X-ray Crystallography

X-ray crystallography has provided atomic-resolution insights into the dimeric and tetrameric structures of LL-37.

Experimental Workflow for LL-37 Structure Determination by X-ray Crystallography

Caption: Workflow for determining the 3D structure of LL-37 using X-ray crystallography.

Detailed Methodology for X-ray Crystallography of LL-37:

- **Crystallization:**
 - **Dimeric Structure (PDB: 5NNM):** Crystals of LL-37 were grown using the vapor diffusion method. The peptide solution was mixed with a reservoir solution containing a precipitant such as 20% (w/v) polyethylene glycol (PEG) 3350 and 0.2 M sodium formate.[\[13\]](#)
 - **Tetrameric Structure (PDB: 7PDC):** LL-37 in the presence of DPC micelles was crystallized from a solution containing 70% 2-methyl-2,4-pentanediol (MPD).[\[5\]](#)[\[14\]](#)
- **Data Collection:**
 - A single crystal is mounted and cryo-cooled.

- X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.
- Structure Determination and Refinement:
 - Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.
 - Phasing: The phase problem is solved, often by molecular replacement using a known structure of a similar peptide or a previously determined LL-37 structure as a search model.
 - Model Building and Refinement: An atomic model of the peptide is built into the electron density map and refined to improve the fit to the experimental data and to ensure good stereochemistry.
 - Validation: The final model is validated using various crystallographic and stereochemical checks.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.

Detailed Methodology for CD Spectroscopy of LL-37:[\[8\]](#)[\[15\]](#)

- Sample Preparation:
 - A solution of LL-37 at a known concentration (typically in the micromolar range) is prepared in the desired buffer (e.g., 10 mM Tris-HCl, pH 7.4). It is crucial that the buffer itself does not have a strong absorbance in the far-UV region.
 - For studying the effect of membrane-mimicking environments, the peptide is mixed with a solution of micelles (e.g., lyso-PG) or liposomes.
- Data Acquisition:

- CD spectra are recorded on a spectropolarimeter in the far-UV range (typically 190-260 nm) at a controlled temperature (e.g., 37 °C).
- A quartz cuvette with a short path length (e.g., 1 mm) is used to minimize solvent absorbance.
- Multiple scans are averaged to improve the signal-to-noise ratio. A spectrum of the buffer alone is also recorded and subtracted from the peptide spectrum.
- Data Analysis:
 - The raw data (ellipticity) is converted to mean residue ellipticity $[\theta]$.
 - The percentage of α -helical content is estimated from the mean residue ellipticity at 222 nm or by using deconvolution algorithms that fit the experimental spectrum to a linear combination of spectra from standard secondary structures.

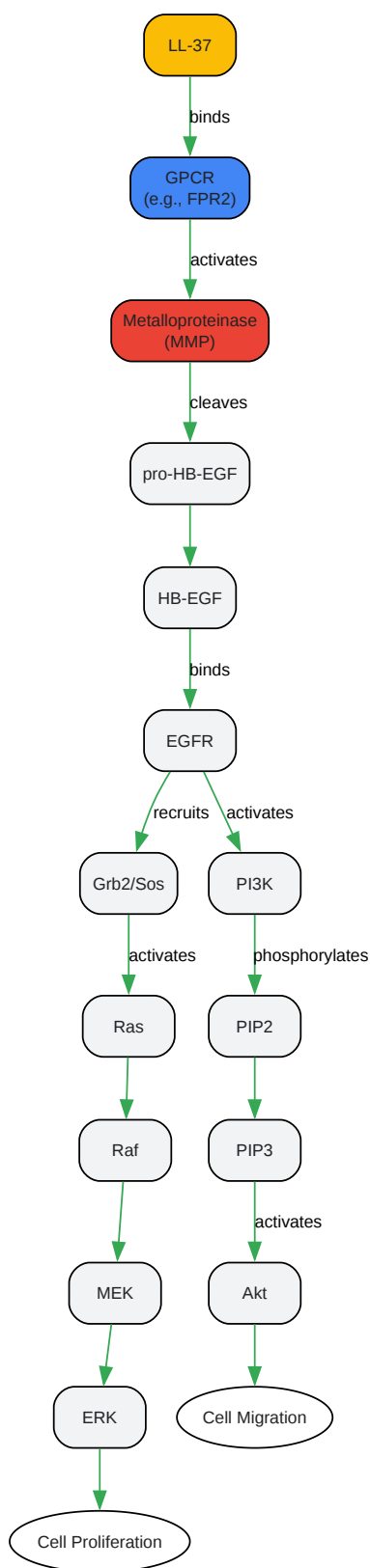
LL-37-Mediated Signaling Pathways

Beyond its direct antimicrobial effects, LL-37 is a potent immunomodulator that interacts with several host cell receptors to trigger a variety of signaling cascades. These interactions can lead to cell proliferation, migration, and cytokine release, contributing to wound healing and the inflammatory response. The primary receptors for LL-37 include the Epidermal Growth Factor Receptor (EGFR), the Formyl Peptide Receptor 2 (FPR2), and the P2X7 receptor.

Epidermal Growth Factor Receptor (EGFR) Signaling

LL-37 can transactivate the EGFR, a receptor tyrosine kinase, leading to downstream signaling that promotes cell migration and proliferation, particularly in epithelial cells.^[16]

LL-37-Induced EGFR Signaling Pathway



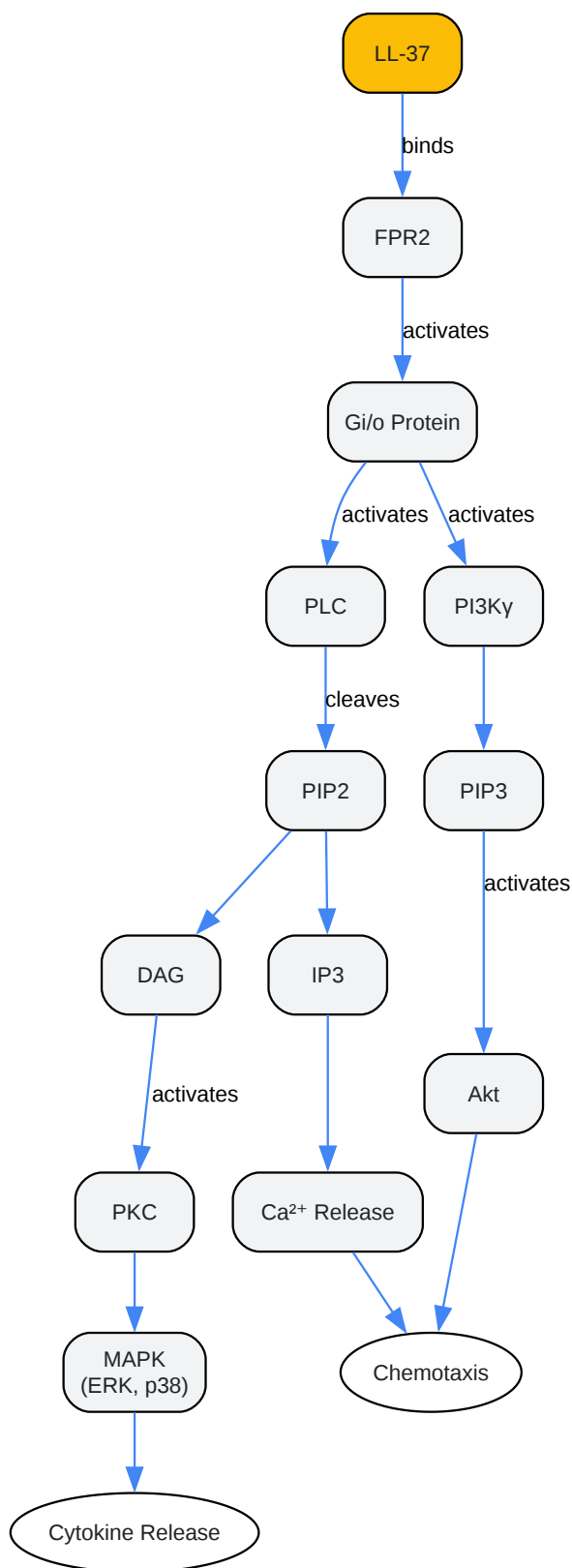
[Click to download full resolution via product page](#)

Caption: LL-37 transactivates EGFR via a GPCR- and metalloproteinase-dependent pathway.

Formyl Peptide Receptor 2 (FPR2) Signaling

FPR2 is a G protein-coupled receptor (GPCR) that mediates many of the chemotactic and immunomodulatory effects of LL-37.[\[17\]](#)[\[18\]](#)

LL-37-Induced FPR2 Signaling Pathway



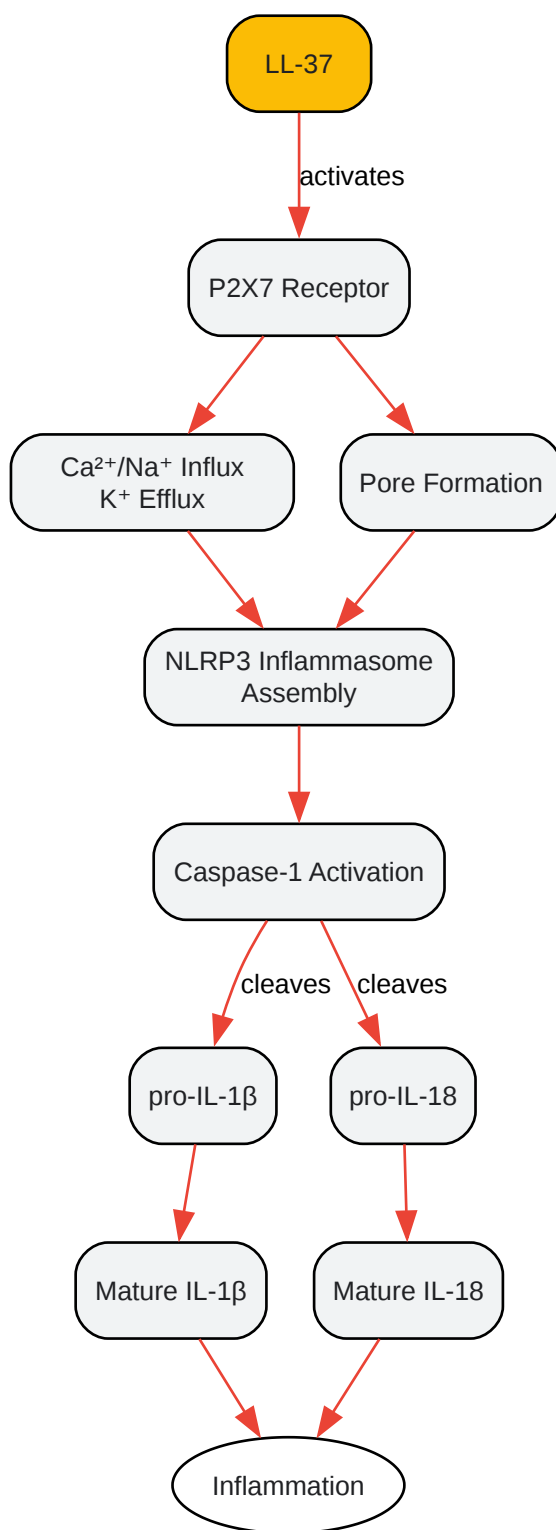
[Click to download full resolution via product page](#)

Caption: LL-37 activates the G protein-coupled receptor FPR2, leading to diverse downstream effects.

P2X7 Receptor Signaling

LL-37 can directly activate the P2X7 receptor, an ATP-gated ion channel, leading to inflammasome activation and the release of pro-inflammatory cytokines.[2][19][20]

LL-37-Induced P2X7 Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: LL-37 activates the P2X7 receptor, leading to inflammasome activation and cytokine release.

Conclusion

The human cathelicidin LL-37 is a remarkably versatile molecule whose biological activity is intricately linked to its three-dimensional structure. Its ability to transition from a disordered state to a well-defined α -helical conformation, and to further assemble into higher-order oligomers, underpins its potent antimicrobial and immunomodulatory functions. A detailed understanding of its structural biology, the experimental techniques used to elucidate these structures, and the complex signaling pathways it modulates is essential for the rational design of novel therapeutics that harness the beneficial properties of this important host defense peptide. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of LL-37.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The structure of the antimicrobial human cathelicidin LL-37 shows oligomerization and channel formation in the presence of membrane mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Susceptibility of Pseudomonas aeruginosa Biofilm to Alpha-Helical Peptides: D-enantiomer of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable cyclized antimicrobial peptide derived from LL-37 with host immunomodulatory effects and activity against uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. 2k6o - Human LL-37 Structure - Summary - Protein Data Bank Japan [pdbj.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human cathelicidin LL-37 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02473C [pubs.rsc.org]
- 16. LL-37 via EGFR Transactivation to Promote High Glucose–Attenuated Epithelial Wound Healing in Organ-Cultured Corneas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LL-37-induced human mast cell activation through G protein-coupled receptor MrgX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Destabilization of α -Helical Structure in Solution Improves Bactericidal Activity of Antimicrobial Peptides: Opposite Effects on Bacterial and Viral Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Architectural Versatility of Human Cathelicidin LL-37: A Structural and Functional Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577606#three-dimensional-structure-of-cathelicidin-ll-37]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com